N-methylbenzo[d]thiazole-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1,3-benzothiazole-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-9-14(11,12)8-10-6-4-2-3-5-7(6)13-8/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBHPFQZCBIZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623006 | |
| Record name | N-Methyl-1,3-benzothiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66003-69-8 | |
| Record name | N-Methyl-1,3-benzothiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Methylbenzo D Thiazole 2 Sulfonamide and Its Analogues
Strategies for N-methylbenzo[d]thiazole-2-sulfonamide Core Synthesis
A unified approach to synthesizing N-substituted and N,N-disubstituted benzothiazole (B30560) (BT) sulfonamides has been developed, starting from readily available precursors like benzo[d]thiazole-2-thiol and various amines. cas.cznih.govacs.org These strategies are versatile, allowing for the construction of the sulfonamide core through several distinct pathways. cas.cznih.govacs.org
Direct Oxidative Coupling Approaches of Precursors
Direct oxidative coupling represents an efficient strategy for forming the S-N bond in benzothiazole sulfonamides from simpler precursors in a single step. This approach typically involves the reaction of a sulfur-containing compound, such as a thiol, with an amine in the presence of an oxidant. An environmentally benign electrochemical method enables the oxidative coupling of thiols and amines, driven entirely by electricity without the need for sacrificial reagents or catalysts. nih.gov
Another prominent method is the TEMPO-catalyzed oxidative coupling of 2-mercaptobenzothiazole (B37678) with alkylamines. researchgate.net This process facilitates the direct formation of a sulfenamide (B3320178) intermediate, which can then be oxidized to the final sulfonamide. researchgate.net Researchers have also developed protocols for the direct oxidative coupling of heteroaryl thiols with primary amines under mild conditions to yield N-alkylated sulfonamides. rsc.org These methods often generate the desired products in good yields by forming the S-N bond and oxidizing the sulfur atom in a concerted or sequential manner within a one-pot reaction. theses.cztheses.cz
Sulfonylation and Subsequent N-Alkylation Methods
A classical and highly versatile route to this compound involves a stepwise approach of sulfonylation followed by N-alkylation. A simplified synthetic method involves the initial sulfonylation of 2-aminothiazole (B372263) derivatives, which can then undergo alkylation on the sulfonamide nitrogen. nih.gov
Research has established several sequences starting from benzo[d]thiazole-2-thiol:
S-N Coupling/S-Oxidation: This sequence involves first forming the sulfenamide by coupling the thiol with an amine, followed by oxidation of the sulfur(II) to the sulfur(VI) state of the sulfonamide. cas.cznih.govacs.org
S-Oxidation/S-N Coupling: In this alternative, the thiol is first oxidized to a reactive sulfonyl intermediate, such as a sulfonyl fluoride (B91410). This intermediate is then coupled with the desired amine. This approach is part of the Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. cas.cznih.govacs.org
Once the N-H sulfonamide is formed, N-alkylation can be achieved. For N-monoalkylated benzothiazole sulfonamides, the N-H bond is notably labile, which facilitates a straightforward weak base-promoted N-alkylation to introduce a second substituent, such as a methyl group. cas.cznih.govacs.org
N-S, N-C, and C-S Bond Formation Strategies
The synthesis of the target compound and its analogues relies on the strategic formation of key covalent bonds. The development of these methods has been a central theme in creating a unified synthetic approach. theses.cztheses.cz
N-S Bond Formation: The crucial sulfur-nitrogen bond is typically formed by coupling amines with sulfur electrophiles. This can be achieved through the reaction of amines with pre-formed sulfonyl chlorides or via in-situ generation of a reactive sulfonylating agent from a thiol or sulfinate. nih.govtheses.cztheses.cz Copper-catalyzed Chan-Lam coupling reactions have also been employed to form N-S bonds by reacting sulfonyl azides with arylboronic acids, leading to N-arylsulfonamides. researchgate.net
N-C Bond Formation: For introducing alkyl or aryl groups onto the sulfonamide nitrogen, specific N-C bond-forming reactions are utilized. A weak base-promoted N-alkylation is effective for N-monoalkylated sulfonamides. cas.cznih.govacs.org For more complex substitutions, the Fukuyama-Mitsunobu reaction offers a stereoselective method for N-alkylation. cas.cznih.govacs.org Furthermore, the Chan-Lam coupling reaction provides an efficient route to access N-alkyl-N-aryl benzothiazole sulfonamides by coupling with arylboronic acids. cas.cznih.govacs.orgorganic-chemistry.org
C-S Bond Formation: The formation of the benzothiazole ring itself involves critical C-S bond formation steps. These are often achieved through the intramolecular cyclization of N-arylthiourea or thioamide precursors. jsynthchem.comjsynthchem.com For instance, palladium-catalyzed intramolecular C-S bond formation from N-arylcyanothioformamides is a known route to the benzothiazole core. mdpi.com Metal-free methods using elemental sulfur have also been developed for the double C-S bond formation required to construct the heterocyclic system from N-substituted arylamines. nih.gov
Optimization of Oxidation Conditions for Sulfur(II) to Sulfur(VI)
The oxidation of the sulfur atom from the thiol (S(II)) or sulfenamide (S(II)) state to the sulfonamide (S(VI)) level is a critical transformation that requires careful optimization to achieve high yields and avoid side products. The oxidation of 2-mercaptobenzothiazole (MBT) can lead to various products, including the disulfide, 2,2′-dithiobis(benzothiazole) (MBTS), under mild oxidative conditions. cdc.govnih.gov
To achieve the higher oxidation state of S(VI), stronger conditions are necessary. Synthetic strategies address this by either oxidizing the initial thiol to a sulfonyl halide before coupling with an amine or by oxidizing an intermediate sulfenamide. cas.cznih.govacs.org The latter approach involves the oxidation of a stable S-N bonded intermediate, which can sometimes offer better control. For example, an oxidative coupling approach may use an in-situ generated sulfonyl halide from a stable sulfur(IV) derivative, which is then trapped by an amine to form the sulfonamide. theses.cztheses.cz The choice of oxidant, solvent, and temperature is crucial to prevent over-oxidation or degradation of the benzothiazole ring. arxiv.org
Advanced Chemical Modifications and Derivatization
Once the benzothiazole sulfonamide core is established, it can serve as a versatile scaffold for further chemical modifications. The unique reactivity of this moiety allows for advanced derivatization, including the introduction of complex substituents and the control of stereochemistry.
Stereoselective Transformations
The benzothiazole sulfonamide group has proven to be a valuable tool in stereoselective synthesis. The distinct chemical properties of N-monoalkylated benzothiazole sulfonamides, particularly their acidity and ability to act as leaving groups, have been exploited in stereoselective reactions. cas.cznih.govacs.org
A key example is the use of these compounds in the Fukuyama-Mitsunobu reaction . cas.cznih.govacs.org This microwave-promoted reaction allows for the stereoselective N-alkylation of the sulfonamide with chiral secondary alcohols. The reaction proceeds with inversion of configuration at the alcohol's stereocenter, providing a reliable method for creating chiral N,N-disubstituted sulfonamides. This methodology has been successfully applied to the stereo- and chemoselective transformations of complex natural products and various amino alcohols, demonstrating its utility in creating molecules with defined three-dimensional structures. cas.cznih.govacs.org
Table of Mentioned Compounds
Chemoselective Transformations
Chemoselective transformations are critical in modern organic synthesis, allowing for the modification of one functional group in the presence of other potentially reactive groups. In the context of benzothiazole sulfonamides, research has focused on leveraging the unique reactivity of the sulfonamide moiety to achieve high selectivity. A unified approach to benzo[d]thiazol-2-yl-sulfonamides has paved the way for several selective transformations. nih.gov
The N-H bond in N-monoalkylated benzothiazole sulfonamides is notably labile, a property that has been exploited for selective N-alkylation reactions promoted by a weak base. nih.gov Furthermore, the development of a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction demonstrates the potential for precise modifications. These methods have been successfully applied in the stereo- and chemoselective transformations of complex molecules like podophyllotoxin (B1678966) and various amino alcohols, showcasing the utility of the benzothiazole sulfonamide group as a handle for selective reactions. nih.gov The synthesis of sulfonamide derivatives often involves transformations where the sulfonamide group itself is formed chemoselectively. For instance, a copper-catalyzed reaction transforms phenyl hydrazines into sulfonamides in the presence of other functional groups. theses.cz This process is proposed to proceed through a phenyl radical which reacts with a sulfur dioxide source, followed by coupling with an amine. theses.cztheses.cz
Molecular Hybridization Techniques with Benzothiazole Scaffolds
Molecular hybridization is a prominent strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govresearchgate.net This approach aims to produce compounds with enhanced biological activity, novel mechanisms of action, or improved selectivity. The benzothiazole scaffold is a privileged structure in medicinal chemistry and has been extensively used in hybridization techniques. nih.govbiointerfaceresearch.com
The goal is to combine the beneficial properties of the benzothiazole core with those of other biologically active moieties. For example, new hybrids have been synthesized by linking the 2-aminobenzothiazole (B30445) scaffold to moieties such as thiazolidine-2,4-dione, 1,3,4-thiadiazole (B1197879) aryl urea, and cyanothiouracil. nih.gov Similarly, the concept has been applied by creating benzothiazole-thiazole hybrids designed as potent inhibitors for specific biological targets. biointerfaceresearch.com Another approach involves the hybridization of isatin, dihydrothiazole, and benzenesulfonamide (B165840) scaffolds to develop new inhibitors of human Carbonic Anhydrase (hCA) isoforms IX and XII. mdpi.com These examples underscore a rational design approach where different bioactive fragments are strategically combined to target specific enzymes or receptors. nih.govmdpi.com
| Benzothiazole Hybrid Class | Combined Scaffolds | Synthetic Rationale | Reference |
|---|---|---|---|
| Anticancer Agents | 2-Aminobenzothiazole + Thiazolidine-2,4-dione | Combine pharmacophores to enhance anticancer efficacy. | nih.gov |
| Anticancer Agents | 2-Aminobenzothiazole + 1,3,4-Thiadiazole aryl urea | Ligand-based design to produce hybrids with improved activity. | nih.gov |
| p56lck Inhibitors | Benzothiazole + Thiazole (B1198619) | Design of hybrid molecules with a secondary amine linker for potential anticancer profiles. | biointerfaceresearch.com |
| Carbonic Anhydrase Inhibitors | Isatin + Dihydrothiazole + Benzenesulfonamide | Hybridization of privileged scaffolds to target specific hCA isoforms (IX and XII). | mdpi.com |
| Anticancer Agents | Benzothiazole + Triazepine | Cascade multicomponent reaction to assemble complex hybrid molecules. | nih.gov |
Microwave-Assisted and One-Pot Multicomponent Reactions
Modern synthetic chemistry emphasizes the development of efficient and environmentally friendly protocols. Microwave-assisted synthesis and one-pot multicomponent reactions (MCRs) are two such strategies that have been successfully applied to the synthesis of benzothiazole derivatives.
Microwave-Assisted Synthesis Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scielo.brias.ac.insemanticscholar.org This technique has been employed for the synthesis of various sulfonamides and benzothiazole derivatives. For instance, benzothiazoles have been synthesized by mixing 2-aminothiophenol (B119425) and hydroxy aromatic aldehydes in ethanol (B145695) and irradiating the mixture in a microwave oven. scielo.br This green synthesis approach is noted for being highly efficient and less time-consuming. scielo.br Similarly, entire libraries of benzothiazoles and benzoxazoles have been prepared using a microwave-assisted, one-pot cyclocondensation reaction. ias.ac.in The synthesis of certain sulfonamide derivatives under microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes. mdpi.comnih.gov
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage | Reference |
|---|---|---|---|---|
| Synthesis of Benzothiazolo[3,2-α]-s-triazine-4-[3H] thiones | 4 - 6 hours | 1 - 2 minutes | Drastic reduction in reaction time and improved yields. | semanticscholar.org |
| Synthesis of 4-hydrazineylbenzenesulfonamide | 20 hours | 1.5 hours | Significant time reduction without affecting yield. | mdpi.com |
| Synthesis of 1,3,5-trisubstituted pyrazolines | 24 - 48 hours (for initial chalcone (B49325) synthesis) | 7 minutes (for final cyclization) | Rapid and efficient synthesis of target compounds. | nih.gov |
One-Pot Multicomponent Reactions One-pot MCRs are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates substantial portions of all the starting materials. nanomaterchem.comjocpr.com These reactions are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. mdpi.commdpi.com The synthesis of the benzothiazole core is well-suited to this approach. A common method involves the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds. mdpi.com One-pot, three-component reactions have been developed for synthesizing 2-substituted benzothiazoles from components like 2-iodoaniline, aromatic aldehydes, and thiourea (B124793) using a nanocatalyst. nanomaterchem.com Other variations include the reaction between thiols, oxalyl chloride, and 2-aminothiophenol. mdpi.com These methods often proceed under mild conditions and offer high efficiency in the simultaneous formation of C-N and C-S bonds. mdpi.com
Post-Synthetic Modifications and Functionalization
Post-synthetic modification (PSM) is a powerful strategy for diversifying a core molecular scaffold, allowing for the generation of a library of analogues from a common intermediate. This approach is particularly valuable for exploring structure-activity relationships. For benzothiazole sulfonamides, PSM can be performed on different parts of the molecule.
The labile N-H bond of N-monoalkylated benzothiazole sulfonamides allows for straightforward N-alkylation or N-arylation. nih.gov For example, the Chan-Lam coupling reaction has been used to access N-alkyl-N-aryl benzothiazole sulfonamides. nih.gov The versatility of the sulfonamide functional group in 2-aminothiazole derivatives has been demonstrated through N-sulfonylation followed by alkylation of the amino group, a two-step process that enhances the molecular diversity and biological potential of the resulting compounds. nih.gov
Beyond the sulfonamide group, the benzothiazole ring itself can be functionalized. The C2 position of benzothiazoles can undergo regioselective C-H functionalization with triphenylphosphine (B44618) to create thiazol-2-yl-triphenylphosphonium salts. nih.gov These intermediates are versatile, reacting with a range of O- and N-centered nucleophiles to yield corresponding ethers and amines under mild conditions. nih.gov In a different context, PSM has been applied to benzothiadiazole-based conjugated polymers, where an initial fluorine-substituted polymer was converted via an SNAr reaction to a methylthio-substituted version, which was then oxidized to a methylsulfinyl-substituted polymer. rsc.org Such multi-step PSM strategies highlight the potential for complex and precise modifications of the benzothiazole core and its derivatives.
Challenges and Innovations in this compound Synthesis
A significant historical challenge in the study of this compound and its analogues has been the scarcity of reported synthetic methods. theses.cz This has limited the exploration of their chemical and biological properties. However, recent years have seen significant innovations aimed at overcoming this hurdle.
A major innovation is the development of unified and versatile approaches to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides. nih.gov These strategies start from simple, commercially available building blocks like benzo[d]thiazole-2-thiol and various primary and secondary amines. The key bond formations are achieved through several distinct pathways:
An S-oxidation followed by an S-N coupling approach. nih.gov
An S-N coupling followed by an S-oxidation sequence. nih.gov
An S-oxidation/S-F bond formation/SuFEx (Sulfur(VI) Fluoride Exchange) approach. nih.gov
These methodologies provide reliable and flexible access to a wide range of BT-sulfonamides, which was previously a significant bottleneck.
Another area of innovation lies in the development of green and sustainable synthetic protocols. This includes the use of novel catalytic systems to construct the core benzothiazole ring. For example, a nanocatalyst involving iron species immobilized on a polysulfonamide-modified layered double oxide/sodium alginate composite has been created. rsc.org This catalyst facilitates the eco-friendly synthesis of benzothiazoles through an acceptorless dehydrogenative coupling of 2-aminothiophenol and benzyl (B1604629) alcohol. The catalyst is noted for being cost-effective, safe, and reusable, marking a significant step towards more sustainable chemical manufacturing. rsc.org The continued development of such robust synthetic routes and environmentally benign methodologies is crucial for advancing the study of this compound and its derivatives.
Molecular Design, Structure Activity Relationships Sar , and Ligand Interactions of N Methylbenzo D Thiazole 2 Sulfonamide Derivatives
Structure-Activity Relationship Studies of N-methylbenzo[d]thiazole-2-sulfonamide Derivatives
Structure-activity relationship studies investigate how specific structural modifications to a molecule affect its biological activity. For this compound derivatives, SAR exploration has focused on three primary regions: the N-substitution on the sulfonamide, the benzothiazole (B30560) ring, and the aryl group attached to the sulfonyl moiety.
The substitution pattern on the sulfonamide nitrogen atom plays a pivotal role in the molecule's interaction with biological targets. While the parent compound is N-methylated, variations in this alkyl group can significantly alter activity. Studies on related 2-aminothiazole (B372263) sulfonamides have shown that N-alkylation following an initial sulfonylation step is a viable strategy for creating diverse derivatives. nih.gov The size and nature of the N-substituent can influence properties such as lipophilicity, hydrogen bonding capacity, and steric hindrance, all of which are critical for target binding. For instance, increasing the linker arm length in related benzothiazole-based ligands has been shown to significantly affect affinity for biological receptors. nih.gov
Modifications to the benzothiazole ring system offer another avenue for optimizing biological activity. The introduction of various substituents at different positions of the fused benzene (B151609) ring can fine-tune the electronic and steric properties of the entire molecule. Research on related benzothiazole-hydrazone analogues has demonstrated that substitutions on this ring are critical for their antimicrobial potency. nih.govnih.gov For example, the synthesis of 7-methylbenzo[d]thiazole (B3258459) derivatives has been explored to enhance activity against specific biological targets. nih.gov Similarly, studies on N-arylbenzo[d]thiazole-2-carboxamides revealed that substitutions on the benzothiazole ring were integral to their anti-mycobacterial efficacy. researchgate.net The position and nature of these substituents dictate their impact; for example, groups at the 6-position of the benzothiazole ring have been specifically modified in the development of receptor ligands. nih.gov
In many derivatives, the sulfonamide is part of a larger N-(benzothiazol-2-yl)benzenesulfonamide structure. In these cases, the phenyl ring (the sulfonylaryl moiety) is a major site for modification to alter biological effects. A wide range of substituents, including halogens, nitro groups, and alkyl groups, have been introduced onto this ring to probe their effect on activity. Studies on N-(thiazol-2-yl)benzenesulfonamide derivatives have shown that the nature and position of the substituent on the benzene ring are critical determinants of antioxidant activity. nih.gov For instance, a para-chloro substitution resulted in the highest activity in one series of compounds. nih.gov The electronic properties of these substituents are particularly important, as they can modulate the acidity of the sulfonamide N-H bond and influence binding interactions.
A central theme in the SAR of benzothiazole sulfonamides is the correlation between the electronic and steric properties of substituents and the resulting biological activity.
Electronic Effects : The introduction of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) can have opposing effects depending on the target and the specific biological activity being measured. In one study on benzothiazole-hydrazones, EDGs like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aryl ring tended to increase antibacterial activity. nih.govresearchgate.net Conversely, EWGs such as chloro (-Cl), nitro (-NO2), and fluoro (-F) groups were found to enhance antifungal activity. nih.govresearchgate.net This highlights how tuning the electronic landscape of the molecule can direct its selectivity towards different biological targets.
Steric Effects : The size and spatial arrangement of substituents also play a crucial role. Bulky groups can create steric hindrance that may prevent the molecule from fitting into a target's binding site, or they can promote favorable van der Waals interactions. In some cases, replacing smaller rings with larger ones, such as a pyrrolidine (B122466) ring with an azepane ring, was found to reduce affinity for certain receptors, indicating a sensitivity to steric bulk in the binding pocket. nih.gov
The interplay between these properties is complex, and often a balance is required to achieve optimal potency.
Quantitative Structure-Activity Relationships (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is widely used to guide the design and modification of sulfonamide derivatives to improve their therapeutic potential. nih.govexcli.de
For sulfonamides, 2D-QSAR models have been developed using methods like multiple linear regression (MLR) to predict biological activity based on various physicochemical descriptors. scispace.com Key descriptors often found to be significant in these models include:
SlogP : The logarithm of the octanol/water partition coefficient, which represents the molecule's hydrophobicity. A positive correlation suggests that increasing hydrophobicity enhances activity. scispace.com
Molecular Weight (Mol.Wt) : Represents the size of the molecule.
Topological Descriptors : Indices that describe molecular shape, size, and branching.
These QSAR models provide valuable insights into the structural requirements for activity and allow for the virtual screening and prediction of the potency of newly designed compounds before their synthesis. excli.de Successful QSAR models have been built with high predictive performance, enabling the rational design of novel derivatives with improved bioactivities. nih.gov
Ligand-Target Recognition and Binding Mechanisms
Understanding how this compound derivatives bind to their biological targets at a molecular level is essential for mechanism-based drug design. Molecular docking is a key computational tool used to predict the binding conformation and interactions of a ligand within the active site of a target protein or DNA.
Docking studies on various sulfonamide derivatives have revealed several common binding modes:
Hydrogen Bonding : The sulfonamide group (-SO2NH-) is a potent hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group and the nitrogen atom can form critical hydrogen bonds with amino acid residues in an enzyme's active site, anchoring the ligand in place. nih.gov
Hydrophobic Interactions : The aromatic benzothiazole ring and any associated aryl groups frequently engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's binding pocket. nih.gov
Intercalation and Groove Binding : When the target is DNA, sulfonamide derivatives have been shown to interact through mixed modes, including partial intercalation between base pairs and binding within the DNA grooves. nih.gov
These interactions collectively determine the binding affinity and selectivity of the compound for its target. For example, in studies of urease inhibition, sulfonamide derivatives are thought to occupy the active site, forming strong interactions with key catalytic residues and blocking the enzyme's function. nih.gov
Molecular Recognition Principles in Sulfonamide-Enzyme Interactions
The interaction between sulfonamide-based inhibitors and their target enzymes is a well-established area of study, with several key principles governing molecular recognition. The sulfonamide moiety itself is a critical pharmacophore, capable of engaging in strong interactions with the active sites of various enzymes, particularly metalloenzymes. nih.gov
A primary principle of recognition is the ability of the deprotonated sulfonamide nitrogen to coordinate with metal ions, most notably the Zn²⁺ ion present in the active site of carbonic anhydrases. acs.org This interaction involves the displacement of a zinc-bound water molecule or hydroxide (B78521) ion, leading to a stable tetrahedral coordination geometry. acs.org This binding mode is a hallmark of many sulfonamide inhibitors and is a key determinant of their inhibitory potency.
The benzothiazole ring system in this compound also plays a crucial role in molecular recognition. This bicyclic aromatic structure can participate in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and van der Waals forces, with complementary residues in the enzyme's active site. mdpi.commdpi.com The specific substitution pattern on the benzothiazole ring can modulate these interactions, thereby influencing both the affinity and selectivity of the inhibitor. For instance, the introduction of hydrophobic or electron-withdrawing groups can alter the electronic properties and steric profile of the molecule, leading to differential binding to various enzyme isoforms. nih.gov
Hydrogen Bonding Networks in Ligand Binding
Hydrogen bonds are fundamental to the specific and high-affinity binding of this compound derivatives to their enzymatic targets. These interactions are highly directional and contribute significantly to the stability of the enzyme-ligand complex. The sulfonamide group is a key player in forming these networks. nih.gov
In the context of carbonic anhydrase inhibition, a classic example of sulfonamide-enzyme interaction, the sulfonamide moiety forms a conserved hydrogen bond network. The deprotonated nitrogen atom of the sulfonamide coordinates with the catalytic zinc ion, and one of the sulfonyl oxygens typically forms a hydrogen bond with the backbone amide of a threonine residue (Thr199 in human carbonic anhydrase II). acs.org This interaction helps to properly orient the inhibitor in the active site.
The N-methyl group on the sulfonamide nitrogen of this compound would preclude the direct donation of a hydrogen bond from this nitrogen. However, the sulfonyl oxygens remain potent hydrogen bond acceptors. The benzothiazole ring itself contains a nitrogen atom that can also act as a hydrogen bond acceptor. researchgate.net The specific architecture of the hydrogen bond network will ultimately depend on the topography of the enzyme's active site and the specific residues available for interaction.
Studies on related benzothiazole derivatives have highlighted the importance of hydrogen bonding in their biological activity. For example, in the binding of a benzothiazole derivative to the BCL-XL protein, a key hydrogen bond was observed between the benzothiazole ring nitrogen and the backbone NH of a leucine (B10760876) residue. researchgate.net This demonstrates that the heterocyclic core can actively participate in the hydrogen bonding network, contributing to the stability of the complex.
The following table summarizes the potential hydrogen bonding interactions for this compound derivatives based on the functional groups present and established principles of sulfonamide-enzyme interactions.
| Functional Group on Ligand | Potential H-Bonding Interaction | Interacting Partner in Enzyme |
| Sulfonyl Oxygens | Acceptor | Backbone amides (e.g., Thr), side chains of polar amino acids (e.g., Asn, Gln) |
| Benzothiazole Nitrogen | Acceptor | Backbone amides (e.g., Leu), side chains of polar amino acids |
| Substituents on Benzothiazole Ring | Donor or Acceptor | Dependent on the specific substituent (e.g., hydroxyl, amino groups) |
Hydrophobic Interactions and Conformational Adaptations at Binding Sites
Hydrophobic interactions are a major driving force for the binding of ligands to proteins, and this holds true for this compound derivatives. The benzothiazole moiety, being a relatively large and nonpolar aromatic system, is well-suited to engage in hydrophobic interactions with nonpolar amino acid residues in the enzyme's active site. mdpi.com These interactions involve the favorable association of nonpolar surfaces, driven by the release of ordered water molecules from these surfaces into the bulk solvent, which is an entropically favorable process.
Upon binding of a ligand, both the ligand and the enzyme can undergo conformational changes to achieve a more stable complex. This phenomenon, known as "induced fit," is crucial for optimal molecular recognition. nih.gov For sulfonamide inhibitors, the binding event can lead to subtle but significant rearrangements of the active site residues to better accommodate the inhibitor. nih.gov
The conformational flexibility of the inhibitor itself is also important. Different sulfonamide inhibitors can adopt distinct conformations within the same active site, allowing them to optimize their interactions with the surrounding residues. nih.gov The orientation of the benzothiazole ring relative to the sulfonamide group can vary, leading to different sets of hydrophobic and hydrogen bonding interactions. This conformational adaptability can be a key factor in determining the selectivity of an inhibitor for different enzyme isoforms, as the active sites of these isoforms often have minor but significant differences in their shape and residue composition.
Molecular modeling and X-ray crystallography studies on related sulfonamide inhibitors have provided valuable insights into these conformational adaptations. nih.gov These studies reveal that the "tails" of the inhibitor molecule, which extend from the core scaffold, can explore different regions of the binding site, leading to isoform-specific interactions. nih.gov For this compound derivatives, modifications to the benzothiazole ring or the introduction of substituents would likely influence their conformational preferences and, consequently, their binding affinity and selectivity.
The following table provides a summary of the structure-activity relationships for a series of hypothetical this compound derivatives, illustrating the potential impact of different substituents on enzyme inhibition.
| Compound | R1 | R2 | R3 | R4 | Relative Inhibitory Potency |
| 1 | H | H | H | H | Baseline |
| 2 | Cl | H | H | H | Increased |
| 3 | H | OCH₃ | H | H | Decreased |
| 4 | H | H | NO₂ | H | Increased |
| 5 | H | H | H | CH₃ | Increased |
This table is illustrative and based on general principles of SAR for sulfonamides and benzothiazole derivatives.
Mechanistic Investigations of Biological Activity of N Methylbenzo D Thiazole 2 Sulfonamide Analogues
Enzyme Inhibition Studies
N-methylbenzo[d]thiazole-2-sulfonamide analogues have been investigated for their inhibitory effects on a wide range of enzymes. The inherent chemical properties of the benzothiazole (B30560) sulfonamide scaffold allow for interactions with the active sites of various enzymes, leading to the modulation of their catalytic activity.
Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Mechanisms
In the folate biosynthetic pathway, sulfonamide-based drugs are known to act as competitive inhibitors of dihydropteroate synthase (DHPS). nih.govnih.gov These compounds mimic the natural substrate of the enzyme, para-aminobenzoic acid (pABA), and bind to the active site, thereby blocking the synthesis of dihydropteroate, a precursor of folic acid. nih.govnih.gov This inhibition leads to a depletion of downstream folate coenzymes, which are essential for nucleotide synthesis and, consequently, DNA replication and cell growth. nih.gov Some research has focused on developing N-sulfonamide derivatives that can act as dual inhibitors, targeting both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. nih.gov
Carbonic Anhydrase Inhibition Pathways
Analogues of benzo[d]thiazole-sulfonamide have demonstrated significant inhibitory activity against various isoforms of human carbonic anhydrase (hCA), including hCA I, II, VII, and IX. researchgate.netdrugbank.comnih.gov The sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme, leading to inhibition. drugbank.com The benzothiazole scaffold contributes to the binding affinity and selectivity for different CA isoforms. researchgate.net Studies on a series of benzo[d]thiazole-5- and 6-sulfonamides have revealed a sharp structure-activity relationship, where minor modifications to the benzothiazole ring or the 2-amino group can lead to significant changes in inhibitory potency and isoform selectivity. researchgate.net This allows for the development of isoform-selective inhibitors, which can be advantageous in targeting specific pathological conditions. For instance, some derivatives have shown potent inhibition of the tumor-associated hCA IX isoform. researchgate.net
Below is a table summarizing the inhibitory activity of some benzothiazole sulfonamide derivatives against different human carbonic anhydrase isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| Derivative 1 | 97.5 | 1.2 | 5.8 | 25.4 |
| Derivative 2 | 85.3 | 0.8 | 3.4 | 15.2 |
| Derivative 3 | >10000 | 8.9 | 9.1 | 93.6 |
| Ethoxzolamide (Standard) | 78 | 1.1 | 0.8 | 2.6 |
Note: Data is illustrative and compiled from various studies on benzothiazole sulfonamides. "Kᵢ" represents the inhibition constant.
Anthrax Lethal Factor (LF) Inhibition
Anthrax lethal factor (LF) is a zinc-dependent metalloprotease and a key virulence factor of Bacillus anthracis. nih.govnih.gov Inhibition of LF is a promising therapeutic strategy against anthrax infection. nih.gov Research has shown that small molecules can inhibit LF activity. nih.govnih.gov While specific studies on this compound are limited, the investigation of related structures provides insight. For example, disubstituted benzothiazole thiophene (B33073) derivatives have been synthesized and evaluated for their inhibitory activity against LF, with some compounds showing promising IC₅₀ values. nih.gov The mechanism of inhibition likely involves the chelation of the active site zinc ion and interactions with surrounding amino acid residues. nih.govnih.gov
Urease and Glycosidase Enzyme Interactions
Analogues of 2-aminothiazole (B372263) sulfonamides have been shown to inhibit urease and glycosidase enzymes such as α-glucosidase and α-amylase. researchgate.net Urease is an important enzyme in certain pathogenic bacteria, and its inhibition can be a target for antimicrobial therapy. Glycosidase inhibitors are used in the management of type 2 diabetes as they delay the breakdown of carbohydrates in the gut. nih.gov Studies on 2-aminothiazole derivatives have demonstrated dose-dependent inhibition of urease, with some compounds exhibiting IC₅₀ values comparable to the standard inhibitor thiourea (B124793). researchgate.net Similarly, potent inhibitory effects against α-glucosidase and α-amylase have been observed. researchgate.net The mechanism of action is believed to involve the binding of the sulfonamide and thiazole (B1198619) moieties to the active sites of these enzymes, disrupting their catalytic function.
The following table presents the inhibitory activity of selected 2-aminothiazole sulfonamide derivatives against urease and α-glucosidase.
| Compound | Urease IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
| Derivative A | 15.2 ± 0.3 | 22.5 ± 0.4 |
| Derivative B | 18.9 ± 0.5 | 28.1 ± 0.6 |
| Derivative C | 22.4 ± 0.7 | 35.7 ± 0.8 |
| Thiourea (Standard for Urease) | 21.3 ± 0.2 | - |
| Acarbose (Standard for α-Glucosidase) | - | 750.0 ± 1.5 |
Note: Data is illustrative and based on studies of 2-aminothiazole sulfonamides.
Broader Spectrum Enzyme Target Profiling
The benzothiazole sulfonamide scaffold has been explored for its inhibitory potential against a diverse array of other enzymes.
COX-2: Several studies have reported that benzo[d]thiazole analogues can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.govmdpi.comnih.gov The sulfonamide group is a key feature in many selective COX-2 inhibitors, where it binds to a specific side pocket in the COX-2 active site. mdpi.com
USP7: Benzothiazole-bearing N-sulfonamide 2-pyridone derivatives have been identified as inhibitors of Ubiquitin-specific protease 7 (USP7). USP7 is involved in cellular processes such as the cell cycle, DNA repair, and epigenetic regulation, and its inhibition is being explored as a potential anti-cancer and antiviral strategy.
MurB: While direct inhibitory data for this compound analogues on MurB is not readily available, the benzothiazole scaffold is a known pharmacophore in the design of various antibacterial agents.
14α-lanosterol demethylase: This enzyme is a key target for azole-based antifungal drugs. nih.gov Although specific inhibitory data for this compound analogues is lacking, the heterocyclic nature of the benzothiazole ring suggests a potential for interaction with the heme iron in the enzyme's active site, similar to azole antifungals.
DNA gyrase: Benzothiazole-based compounds have been developed as potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. These inhibitors typically target the ATP-binding site of the GyrB subunit. Second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles have shown improved inhibition of DNA gyrase and topoisomerase IV with IC₅₀ values in the nanomolar range.
Peptide deformylase: Acyl sulfonamide-containing compounds have been found to be potent inhibitors of peptide deformylase, an essential bacterial metalloenzyme. The proposed mechanism involves the acidic sulfonamide moiety forming direct ionic interactions with the active site metal cation.
Aldose reductase: Benzothiazole-based thiazolidinones have been investigated as aldose reductase inhibitors. Aldose reductase is an enzyme implicated in the development of diabetic complications.
Dihydroorotase: The antibacterial activity of some benzothiazole derivatives has been attributed to their ability to inhibit dihydroorotase, an enzyme involved in pyrimidine (B1678525) biosynthesis.
Dihydrofolate reductase (DHFR): As mentioned earlier, some sulfonamide derivatives have been designed as dual inhibitors of DHPS and DHFR. nih.gov Thiazole-containing sulfonamides have also been synthesized and evaluated as DHFR inhibitors. DHFR is a crucial enzyme for maintaining the intracellular pool of tetrahydrofolate.
Tyrosine kinase: Thiazole derivatives have shown a high potential for interacting with various protein kinases, including tyrosine kinases. nih.gov Some 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives have been evaluated for their inhibitory activity against tyrosine kinases.
Cysteine protease: While direct evidence for this compound is limited, related electrophilic heteroaromatic compounds have been shown to inhibit cysteine proteases through the formation of stable complexes with the catalytic dyad in the active site.
HIV protease: The replacement of a t-butylurea moiety with a benzothiazolesulfonamide has led to the development of potent HIV-1 protease inhibitors with improved antiviral activities.
Cellular and Molecular Pathway Modulation
Beyond direct enzyme inhibition, this compound analogues can modulate various cellular and molecular pathways. For instance, the inhibition of DHPS and DHFR directly impacts the folate synthesis pathway, leading to the suppression of DNA synthesis and cell proliferation. nih.gov This mechanism is fundamental to the antibacterial and potential anticancer activities of these compounds.
Furthermore, some thiazole sulfonamides have demonstrated neuroprotective effects in models of Parkinson's disease, potentially through the activation of the SIRT1 pathway, which is involved in cellular stress resistance and longevity. The antioxidant properties of these compounds also contribute to their neuroprotective effects by neutralizing reactive oxygen species.
The inhibition of enzymes like COX-2 by benzothiazole analogues directly modulates inflammatory pathways by reducing the production of prostaglandins. Similarly, the inhibition of tyrosine kinases can interfere with signaling pathways that are crucial for cell growth, differentiation, and survival, which is a key strategy in cancer therapy.
Computational and Theoretical Chemistry Approaches for N Methylbenzo D Thiazole 2 Sulfonamide Research
Molecular Docking and Scoring Function Analyses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about the binding mode and affinity.
Ligand-Protein Docking for Binding Mode Prediction
Ligand-protein docking simulations are employed to place N-methylbenzo[d]thiazole-2-sulfonamide into the binding site of a target protein. This method allows for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, studies on similar benzothiazole (B30560) sulfonamide derivatives have shown that the sulfonamide group often acts as a key hydrogen bond donor or acceptor, while the benzothiazole ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in the active site. nih.gov The prediction of these binding modes is crucial for understanding the compound's mechanism of action and for guiding further structural optimization to enhance potency and selectivity.
Below is a table representing hypothetical docking results of this compound with a protein target, such as Dihydropteroate (B1496061) Synthase (DHPS), an enzyme often targeted by sulfonamide-based drugs. nih.gov
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| DHPS | -8.5 | Arg63, Ser222 | Hydrogen Bond |
| DHPS | -8.5 | Phe190 | π-π Stacking |
| DHPS | -8.5 | Lys220, Pro65 | Hydrophobic Interaction |
Virtual Screening Methodologies for Hit Identification
Virtual screening is a high-throughput computational method that utilizes docking to screen large libraries of compounds against a specific protein target. This approach allows for the rapid identification of "hit" compounds—molecules that are predicted to bind to the target with high affinity. By creating a virtual library of this compound derivatives with various substitutions, researchers can perform virtual screening to identify which modifications are most likely to improve binding. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources in the early stages of drug discovery.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. These methods provide a fundamental understanding of a molecule's properties at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Evaluation
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for studying the electronic properties of molecules. scirp.orgscirp.org For this compound, DFT calculations can determine its optimized molecular geometry, charge distribution, and molecular electrostatic potential (MEP). scirp.orgmdpi.com The MEP map is particularly useful as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting how the molecule will interact with its biological target. scirp.org DFT can also be used to calculate various reactivity descriptors that provide quantitative measures of the molecule's chemical behavior. nih.gov
The following table displays hypothetical electronic properties of this compound calculated using DFT at the B3LYP/6-31G(d,p) level of theory. scirp.org
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -1250.45 |
| Dipole Moment (Debye) | 4.21 |
| Polarizability (a.u.) | 185.3 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's chemical reactivity and stability. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. FMO analysis helps in understanding the charge transfer interactions that can occur within the molecule and between the molecule and its receptor. scirp.org
A table of hypothetical FMO properties for this compound is presented below.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.78 |
| LUMO | -1.95 |
| Energy Gap (ΔE) | 4.83 |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. uzh.chnih.gov MD simulations model the movement of atoms and molecules over time, providing valuable information about the conformational flexibility and stability of the this compound-protein complex. nih.govmdpi.com By simulating the complex in a realistic environment (e.g., in water), researchers can assess whether the binding pose predicted by docking is stable over a period of nanoseconds or longer. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored to evaluate the stability of the system. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. nih.gov
The table below shows hypothetical RMSD values for the protein backbone and the ligand over a 100-nanosecond MD simulation, indicating the stability of the complex.
| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |
|---|---|---|
| 0 | 0.0 | 0.0 |
| 20 | 1.5 | 0.8 |
| 40 | 1.7 | 0.9 |
| 60 | 1.6 | 0.8 |
| 80 | 1.8 | 1.0 |
| 100 | 1.7 | 0.9 |
In Silico Predictions of Molecular Behavior and Interaction Dynamics
Computational and theoretical chemistry provides powerful tools for predicting the molecular behavior and interaction dynamics of this compound at an atomic level. These in silico methods, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, offer profound insights into the compound's potential biological activity, stability, and reactivity. By simulating complex molecular interactions, researchers can guide the synthesis of new derivatives and elucidate structure-activity relationships. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net For sulfonamide derivatives, this method is crucial for identifying potential binding modes and affinities with biological targets such as enzymes or receptors. Studies on related benzothiazole and thiazole (B1198619) sulfonamide compounds have successfully used docking to understand their interactions with target proteins. researchgate.netnih.gov
For instance, in studies involving similar sulfonamide-containing heterocyclic compounds, docking analyses have revealed key interactions, such as hydrogen bonds formed by the sulfonamide group (-SO₂NH₂) with amino acid residues in the active site of an enzyme. researchgate.net The benzothiazole ring often engages in hydrophobic or π-stacking interactions with aromatic residues. nih.gov Molecular docking simulations of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives against the DprE1 enzyme, a target for antitubercular agents, demonstrated potent binding affinities, with calculated binding energies ranging from -5.9 to -6.2 kcal/mol. nih.gov Another study on a 2,4-dichlorophenyl derivative targeting 2,2-dialkylglycine decarboxylase reported a docking score of -7.9 kcal/mol. nih.gov
These simulations can generate a "docking score," a numerical value that estimates the binding affinity. Lower (more negative) scores typically indicate stronger binding. The interactions predicted by docking are critical for understanding the mechanism of action and for designing more potent analogs.
Table 1: Illustrative Molecular Docking Interaction Data for a Benzothiazole Sulfonamide Analog
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| ARG 76 | Hydrogen Bond | 2.8 |
| LYS 716 | π-Cation | 4.76 |
| MET 746 | π-Alkyl | 4.74 |
| ASP 730 | π-Anion | 3.39 |
| VAL 36 | π-Alkyl | 4.61 |
Note: This data is representative of interactions observed for similar sulfonamide compounds and is for illustrative purposes. Data derived from studies on related 2-aminothiazole (B372263) sulfonamides. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movement of atoms and molecules over time. nih.gov This technique is invaluable for assessing the stability of a ligand-protein complex predicted by molecular docking and for observing conformational changes that may occur upon binding. researchgate.netnih.gov
For benzothiazole derivatives, MD simulations have been used to confirm the stability of the compound within the binding pocket of a target protein. researchgate.net Simulations lasting hundreds of nanoseconds can reveal whether the key interactions observed in docking are maintained over time. nih.gov Analysis of the simulation trajectory can provide metrics such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. A stable RMSD suggests a persistent binding mode. researchgate.net Furthermore, MD simulations can help calculate the binding free energy of a ligand-receptor interaction with greater accuracy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). researchgate.net For example, MM-PBSA analysis of one N-(benzo[d]thiazol-2-yl) derivative yielded a maximum free binding energy of -31.224 kJ/mol. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These calculations can determine a molecule's geometry, energy levels of molecular orbitals, and the distribution of electron density. researchgate.net For this compound, such calculations can predict its reactivity and stability.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govnih.gov For a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, the calculated HOMO-LUMO energy gap ranged from 3.86 eV to 4.24 eV, indicating that substitutions on the aryl ring significantly influence the molecule's electronic structure and chemical stability. nih.gov
Another valuable output is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. nih.govnih.gov For sulfonamide derivatives, MESP analysis often shows a strong positive potential on the hydrogen atoms of the sulfonamide group, indicating their potential to act as hydrogen bond donors. nih.gov The electron-rich regions are typically found around the oxygen and nitrogen atoms. nih.gov
Table 2: Representative Quantum Chemical Descriptors for a Sulfonamide Derivative
| Descriptor | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -0.72 |
| HOMO-LUMO Gap (ΔE) | 6.08 |
| Ionization Potential | 6.8 |
| Electron Affinity | 0.72 |
Note: This data is representative of calculations performed on similar thiazole sulfonamide compounds and is for illustrative purposes. excli.de
Future Directions and Research Perspectives for N Methylbenzo D Thiazole 2 Sulfonamide
Development of Next-Generation Benzothiazole (B30560) Sulfonamide Compounds
The evolution of benzothiazole sulfonamides is moving towards the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacological profiles. A primary strategy is the principle of molecular hybridization , where the core scaffold is combined with other known pharmacophores to create novel hybrid molecules with potentially synergistic or multi-target activities. For instance, coupling the benzothiazole sulfonamide moiety with other heterocyclic systems like imidazole (B134444) or quinoline (B57606) has been explored to generate compounds with potent antitubercular and antibacterial properties. nih.govresearchgate.net
Another key area of development is the modification of substituent groups on the benzothiazole ring and the sulfonamide nitrogen. nih.gov Researchers are employing a "tail approach," which involves adding various side chains to the core structure to optimize interactions with the target's binding site. nih.gov This method has been successfully used to develop derivatives with high selectivity for specific enzyme isoforms. nih.gov Furthermore, strategic substitutions are being made to enhance physicochemical properties, such as lipid solubility, which can improve bioavailability and in-vivo metabolism. nih.gov The goal is to fine-tune the molecule's structure to maximize therapeutic efficacy while minimizing off-target effects.
| Development Strategy | Objective | Example Application | Reference |
|---|---|---|---|
| Molecular Hybridization | Create synergistic or multi-target compounds | Combining with imidazole/thiazole (B1198619) cores for antitubercular activity | nih.gov |
| "Tail Approach" | Enhance selectivity for specific biological targets | Developing selective inhibitors of tumor-associated carbonic anhydrases | nih.gov |
| Pharmacokinetic Optimization | Improve lipid solubility and metabolic stability | Synthesis of substituted derivatives for enhanced anticonvulsant activity | nih.gov |
| Molecular Scaffolding | Introduce novel pharmacophore subunits | Synthesizing 2-benzylbenzo[d]thiazole-6-sulfonamides for anti-inflammatory action | researchgate.net |
Exploration of Novel Biological Targets for N-methylbenzo[d]thiazole-2-sulfonamide Analogues
While benzothiazole sulfonamides have established activities, a significant future direction is the identification and validation of novel biological targets for their analogues. Research is expanding beyond broad-spectrum applications to focus on specific enzymes and receptors implicated in a variety of diseases.
A prominent area of investigation is cancer therapy, specifically targeting tumor-associated carbonic anhydrase (CA) isoforms like CA IX and CA XII. nih.govnih.gov These enzymes are crucial for tumor survival in hypoxic environments, and selective inhibitors based on the benzothiazole-sulfonamide scaffold have shown potent anti-proliferative effects in vitro. nih.govelsevierpure.com
In the realm of infectious diseases, research is moving towards targeting essential microbial enzymes. Analogues have been designed to inhibit dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria. mdpi.comresearchgate.net For tuberculosis, the enzyme Decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is vital for mycobacterial cell wall synthesis, has emerged as a high-priority target for novel benzimidazole-thiazole-sulfonamide derivatives. nih.govbohrium.com Other enzymes such as urease and α-glucosidase are also being explored as potential targets for managing conditions related to bacterial infections and metabolic disorders, respectively. nih.gov
| Biological Target | Associated Disease/Condition | Therapeutic Potential | Reference |
|---|---|---|---|
| Carbonic Anhydrase IX & XII | Cancer | Antitumor agents | nih.govnih.gov |
| Dihydropteroate Synthase (DHPS) | Bacterial Infections | Antibacterial agents | mdpi.comresearchgate.net |
| Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) | Tuberculosis | Antitubercular agents | nih.govbohrium.com |
| Monoamine Oxidase | Neurological Disorders | Neuroprotective agents | nih.gov |
| α-Glucosidase | Diabetes | Antidiabetic agents | nih.gov |
Integration of Advanced Synthetic and Computational Methodologies
The discovery and development of new this compound analogues are being significantly accelerated by the integration of advanced synthetic and computational methods.
In chemical synthesis, there is a strong trend towards the adoption of green chemistry principles. mdpi.comnih.gov These approaches focus on developing environmentally benign and efficient procedures, utilizing recyclable catalysts, safer solvents like PEG-400 or water, and reactions that proceed at room temperature to reduce energy consumption. nih.govmdpi.com These methods not only make the synthesis process more sustainable but also often lead to higher yields and purity. nih.gov
Computationally, molecular docking has become an indispensable tool for modern drug design. nih.gov It allows researchers to visualize and predict how different benzothiazole sulfonamide derivatives will bind to the active site of a target protein, such as carbonic anhydrase or DprE1. nih.govnih.gov This insight helps in prioritizing which compounds to synthesize, saving significant time and resources. Complementing this is Density Functional Theory (DFT) , which is used to analyze the electronic properties, stability, and reactivity of the molecules, providing a deeper understanding of their chemical behavior. nih.govmdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling is being employed to build mathematical models that correlate the chemical structure of the compounds with their biological activity, guiding the rational design of new derivatives with improved antioxidant or inhibitory properties. excli.denih.gov
Emerging Research Areas and Unexplored Applications in Chemical Biology
Beyond their direct therapeutic potential, benzothiazole sulfonamide derivatives are emerging as valuable tools in chemical biology. Their ability to be designed as highly selective inhibitors for specific enzymes makes them ideal candidates for development as molecular probes . These probes can be used to investigate the physiological and pathological roles of their target enzymes within complex biological systems, helping to elucidate disease mechanisms and identify new drug targets.
Another emerging application is in the field of antioxidant research . Certain 2-aminothiazole (B372263) sulfonamide derivatives have demonstrated significant antioxidant activity, suggesting their potential in combating conditions associated with oxidative stress. excli.denih.gov This opens up new avenues for exploring their utility in neurodegenerative diseases, inflammation, and aging.
The structural simplicity and synthetic tractability of the benzothiazole scaffold also make it highly suitable for generating combinatorial libraries . mdpi.com These large collections of related but structurally diverse compounds can be used in high-throughput screening campaigns to rapidly identify "hit" compounds against a wide array of novel and unexplored biological targets, further expanding the potential applications of this versatile chemical class.
Q & A
What are the common synthetic routes for N-methylbenzo[d]thiazole-2-sulfonamide and its derivatives in medicinal chemistry research?
Answer:
Synthesis typically involves coupling sulfonamide precursors with thiazole derivatives. Key methods include:
- Sulfonyl chloride reactions : Reacting amines (e.g., 4-p-tolyl-thiazol-2-ylamine) with sulfonyl chlorides (e.g., 4-methyl-benzenesulfonyl chloride) under reflux in the presence of a base like triethylamine. Progress is monitored via thin-layer chromatography (TLC) .
- GP1 coupling : Using pre-synthesized benzo[d]thiazole sulfonamides (e.g., 6-ethoxybenzo[d]thiazole-2-sulfonamide) as intermediates, coupled with carboxylic acids (e.g., 5-methylhex-4-enoic acid) under optimized conditions .
- Cyclization strategies : Thiadiazole or triazole hybrids are synthesized via refluxing hydrazine derivatives with reagents like ethyl chloroformate, followed by purification via crystallization .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structure through aromatic proton signals (δ 7.02–7.84 ppm) and carbon environments (e.g., C=O at ~160–175 ppm) .
- Infrared Spectroscopy (IR) : Identifies functional groups like sulfonamide S=O stretches (~1150–1350 cm⁻¹) and amidic C=O (~1676 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity using C18 columns with UV detection, as demonstrated for sulfonamide mixtures .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 363.0819 for a thiophene-sulfonamide analog) .
How can researchers optimize the bioactivity of this compound derivatives through structure-activity relationship (SAR) studies?
Answer:
- Substituent modification : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzene ring enhances antimicrobial activity, while bulky groups (e.g., cyclohexyl) improve metabolic stability .
- Hybridization strategies : Linking to triazoles or thiadiazoles (e.g., quinoxaline-triazole-sulfonamide hybrids) increases anti-proliferative activity by modulating electronic and steric properties .
- Docking-guided design : AutoDock Vina predicts binding modes to targets (e.g., NLRP3 inflammasome), guiding rational modifications like optimizing hydrogen-bond interactions .
What computational strategies are employed to elucidate the interaction mechanisms of this compound with biological targets?
Answer:
- Molecular docking : AutoDock Vina evaluates binding poses and affinities, identifying critical residues (e.g., hydrogen bonds with His228 in Nek2 kinase) .
- Molecular Dynamics (MD) simulations : Assess ligand-receptor complex stability under physiological conditions (e.g., 100-ns trajectories to analyze conformational changes) .
- Quantitative SAR (QSAR) : Correlates descriptors (e.g., logP, polar surface area) with bioactivity to prioritize analogs for synthesis .
How should researchers address contradictions in reported biological activities of this compound analogs across different studies?
Answer:
- Standardized assays : Replicate experiments under controlled conditions (e.g., fixed pH, consistent cell lines) to minimize variability .
- Comparative SAR analysis : Identify structural outliers (e.g., methyl vs. ethoxy substituents) that explain divergent activities (e.g., antimicrobial vs. anti-inflammatory) .
- Meta-analysis : Integrate docking predictions with experimental IC₅₀ values to resolve mechanistic conflicts (e.g., competitive vs. allosteric inhibition) .
How is crystallographic data utilized to validate the structural conformation of this compound derivatives?
Answer:
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., C-S bond at 1.76 Å in sulfonamide-thiazole hybrids), confirming synthetic accuracy .
- Conformational analysis : Compares crystal packing (e.g., π-π stacking in aromatic regions) with computational models to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
